N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring fused thiazolo-pyrimidine and benzothiazole moieties. Its structure includes a carboxamide linker at position 6 of the thiazolo[3,2-a]pyrimidine core, a methyl group at position 2, and a benzothiazol-2-yl substituent (). Its synthesis likely involves cyclization or condensation reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives ().
Properties
Molecular Formula |
C15H10N4O2S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-7-19-13(21)9(6-16-15(19)22-8)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h2-7H,1H3,(H,17,18,20) |
InChI Key |
VSCKBRRGROTDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the nucleophilic attack of the sulfur atom on an electrophilic center, followed by a [3,3]-Claisen rearrangement to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human cancer cell lines.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to cell death by apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
Key Observations :
- Heterocyclization : The target compound likely forms via cyclization of a thiouracil precursor with benzothiazole-2-amine, analogous to methods in (Scheme 2).
- Benzylidene Incorporation : The trimethoxybenzylidene group in requires prolonged reflux (8–10 hours), suggesting higher energy barriers for conjugation compared to carboxamide formation.
Physicochemical Properties
Table 3: Physical and Crystallographic Data
Key Observations :
- Thermal Stability : The trimethoxybenzylidene derivative () exhibits a high melting point (~427 K), likely due to extended π-conjugation and crystal packing efficiency.
- Crystallography : Flattened boat conformations in the thiazolo[3,2-a]pyrimidine core (e.g., ) are common, with puckering quantified via Cremer-Pople parameters ().
Pharmacological and Functional Insights
- Antineoplastic Potential: A structurally related compound (6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) exhibits antineoplastic activity (), suggesting that substitutions at positions 6 and 7 are critical for targeting kinases or nucleotide-binding proteins.
- Lack of Data : The target compound’s biological profile remains uncharacterized in the provided evidence, unlike sulfonamide derivatives (), which are often explored for antimicrobial activity.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 298.36 g/mol. The structural components include a benzothiazole moiety, which is known for various pharmacological activities.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazolo[3,2-a]benzimidazoles have shown promising antibacterial activity against various pathogens. A study indicated that derivatives of thiazolo compounds displayed minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazolo Compound A | 0.03 | S. aureus |
| Thiazolo Compound B | 0.06 | S. pyogenes |
Anticancer Activity
The anticancer potential of thiazolo derivatives has been extensively studied. For example, certain thiazolo compounds demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U937 | 16.23 | Compound 9e |
| THP-1 | 17.94 | Etoposide |
Antiviral Activity
The compound's structural analogs have also shown antiviral properties, particularly against HIV and other viral infections . The mechanism often involves inhibition of viral replication processes.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazolo derivatives inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- DNA Interaction : Some compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazolo derivatives against clinical isolates of E. coli. The results indicated that the tested compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer properties of thiazolo derivatives, researchers found that specific modifications to the benzothiazole ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
